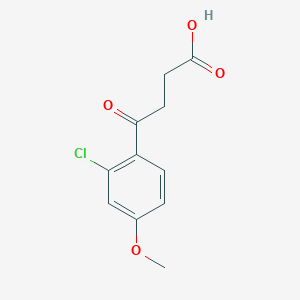
4-(2-Chloro-4-methoxyphenyl)-4-oxobutanoic acid
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a carboxylic acid group (-COOH) on a four-carbon chain, with a 2-chloro-4-methoxyphenyl group attached to the fourth carbon .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, and the compound could undergo electrophilic aromatic substitution at the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic, and the phenyl group could contribute to its lipophilicity .科学的研究の応用
Asymmetric Reduction in Organic Solvent-Water Systems
Enzyme-catalyzed asymmetric reduction of related compounds, like ethyl 4-chloro-3-oxobutanoate, has been explored. Using a microbial aldehyde reductase, researchers achieved high yields and enantiomeric excess in a solvent-water system, demonstrating the potential for producing specific enantiomers of related compounds in industrial processes (Shimizu et al., 1990).
Synthesis of Isoxazol-5-ones
A boric acid-catalyzed multi-component reaction involving aryl aldehydes and compounds like ethyl 4-chloro-3-oxobutanoate has been developed for synthesizing 4H-isoxazol-5(4H)-ones. This method is noted for its efficiency, simplicity, and high yields, underscoring the versatility of related compounds in synthesizing heterocyclic structures (Kiyani & Ghorbani, 2015).
Synthesis of Chromones
Photoreactions of esters derived from acids like 3-oxobutanoic acid have been utilized to synthesize chromones, highlighting the photochemical properties of these compounds. This approach offers a novel method for preparing chromones, which are valuable in various chemical syntheses (Álvaro et al., 1987).
Enzyme-linked Immunosorbent Assay (ELISA)
Compounds related to 4-methylthio-2-oxobutanoic acid have been utilized in developing ELISAs for detecting insecticides like fenthion in agricultural samples. This showcases the application of these compounds in analytical chemistry and environmental monitoring (Zhang et al., 2008).
Antioxidant Properties Studies
Research on derivatives of 4-hydroxycoumarin, structurally related to 4-oxobutanoic acids, has demonstrated significant antioxidant properties. This illustrates the potential of these compounds in developing new antioxidants for pharmaceutical applications (Stanchev et al., 2009).
Safety And Hazards
将来の方向性
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in clinical trials .
特性
IUPAC Name |
4-(2-chloro-4-methoxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-16-7-2-3-8(9(12)6-7)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKJAIYXCUJBOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-4-methoxyphenyl)-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



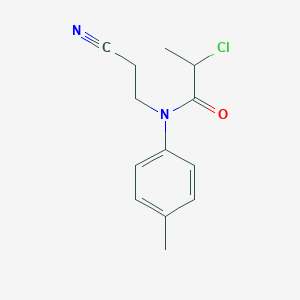
![3-[2-Oxo-2-(piperidin-1-yl)ethoxy]-5-phenylthiophene-2-carboxylic acid](/img/structure/B1418890.png)
![Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B1418891.png)
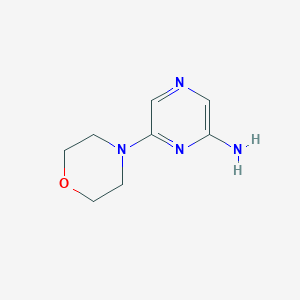
![2-Phenyl-1-oxaspiro[2.6]nonane](/img/structure/B1418895.png)
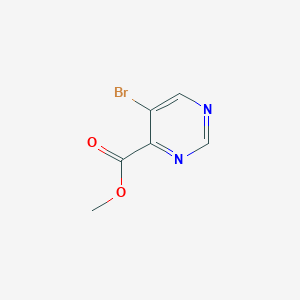
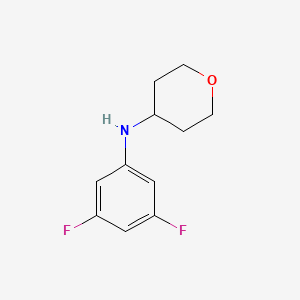
![3-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]propanoic acid](/img/structure/B1418900.png)
![4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418901.png)
![4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418902.png)
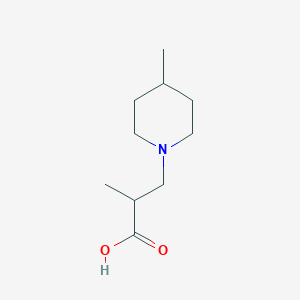
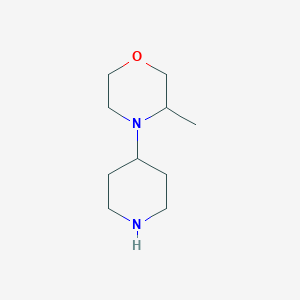
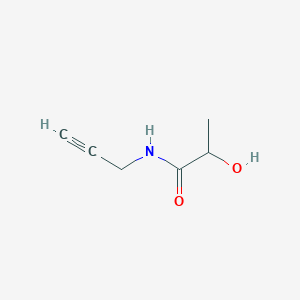
![4-{[(Oxan-2-ylmethyl)(propan-2-yl)amino]methyl}aniline](/img/structure/B1418910.png)